
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is an organic compound with a unique structure that includes two oxygen atoms and a nitrogen atom within a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-1,2-diaminopropane with formaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride; reaction conditionsethanol or methanol as solvent, room temperature.
Substitution: Halogens (chlorine, bromine); reaction conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran: Similar in structure but lacks the nitrogen atom and additional oxygen atom.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Contains a lactone ring instead of the dioxadiazecine structure.
Uniqueness
3,6-Dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine is unique due to its seven-membered ring structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
135695-99-7 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
3,6-dimethyl-4,5,9,10-tetrahydro-1,8,2,7-dioxadiazecine |
InChI |
InChI=1S/C8H14N2O2/c1-7-3-4-8(2)10-12-6-5-11-9-7/h3-6H2,1-2H3 |
InChI 键 |
LEGIXIQFLKVIDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOCCON=C(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
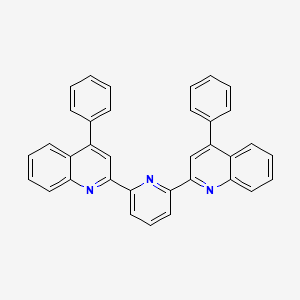
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
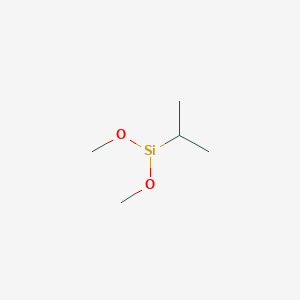
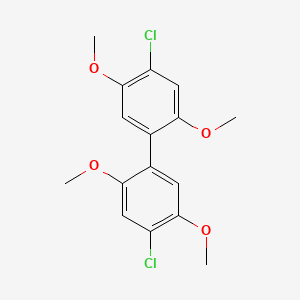
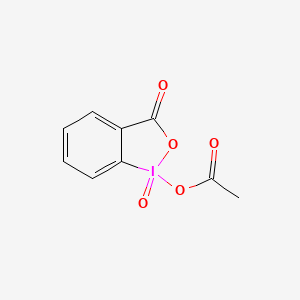

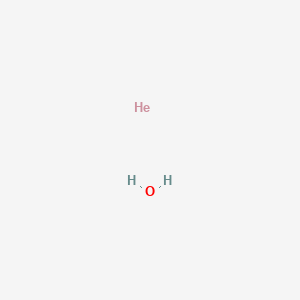

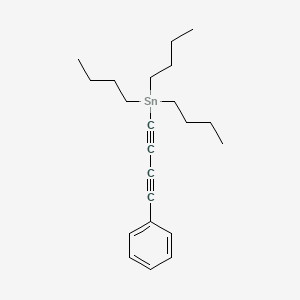
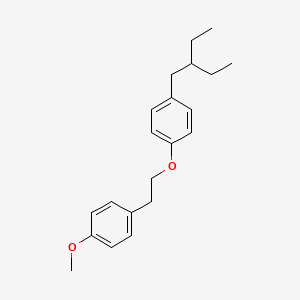
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
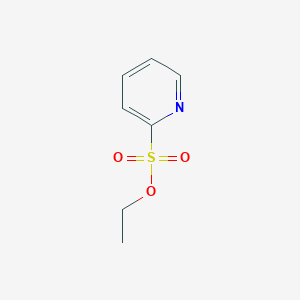
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
